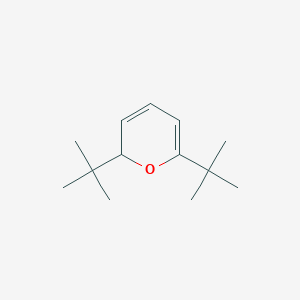![molecular formula C9H13NO2 B13065465 (3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione](/img/structure/B13065465.png)
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione is an organic compound with a unique structure that features a cyclohexane ring substituted with a dimethylamino group and a methylene group at the 3-position, and two ketone groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with dimethylamine under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the cyclohexane-1,2-dione, followed by the addition of dimethylamine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity.
類似化合物との比較
Similar Compounds
Cyclohexane-1,2-dione: Lacks the dimethylamino group but shares the cyclohexane ring and ketone functionalities.
(3Z)-3-[(Methylamino)methylidene]cyclohexane-1,2-dione: Similar structure but with a methylamino group instead of a dimethylamino group.
Uniqueness
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
(3Z)-3-(dimethylaminomethylidene)cyclohexane-1,2-dione |
InChI |
InChI=1S/C9H13NO2/c1-10(2)6-7-4-3-5-8(11)9(7)12/h6H,3-5H2,1-2H3/b7-6- |
InChIキー |
GIDFKGIOSKYMLT-SREVYHEPSA-N |
異性体SMILES |
CN(C)/C=C\1/CCCC(=O)C1=O |
正規SMILES |
CN(C)C=C1CCCC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


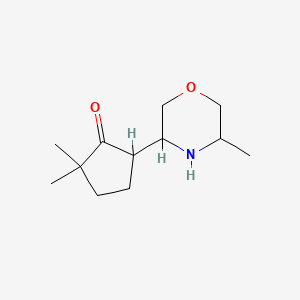

![3-[(5Z)-4-oxo-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13065396.png)

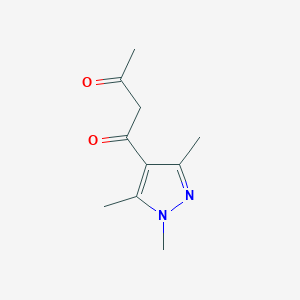
![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13065408.png)
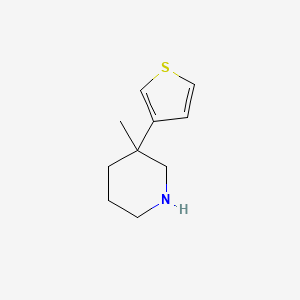
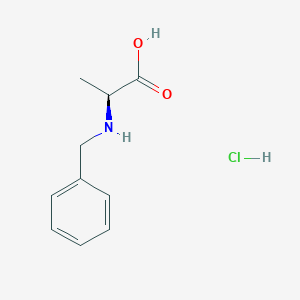
![8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13065438.png)



![5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065459.png)
